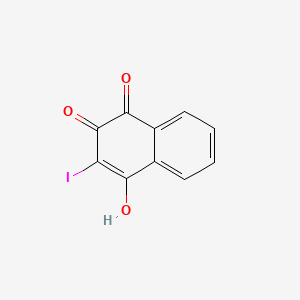

2-Hydroxy-3-iodo-1,4-naphthoquinone

Beschreibung

Significance of 1,4-Naphthoquinone (B94277) Scaffolds in Bioactive Compound Discovery

The 1,4-naphthoquinone scaffold is a fundamental structural motif found in a multitude of natural and synthetic compounds. nih.gov This structural framework is a key area of interest in the discovery of bioactive compounds due to the wide array of biological activities its derivatives have been shown to possess. mdpi.comresearchgate.net These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and antiparasitic properties. mdpi.comjst.go.jp The biological relevance of the 1,4-naphthoquinone system is largely attributed to the two conjugated carbonyl groups at the C1 and C4 positions. nih.gov

The pharmacological potential of 1,4-naphthoquinone derivatives is generally understood to arise from two primary mechanisms. mdpi.com The first mechanism relates to their redox properties, which allow them to be easily reduced and re-oxidized under physiological conditions, leading to the generation of reactive oxygen species (ROS). mdpi.commdpi.com The second mechanism is based on the high electrophilicity of the 1,4-naphthoquinone core, which enables it to form covalent bonds with various nucleophilic agents, such as the thiol groups of proteins and amino acids. mdpi.com

The versatility of the 1,4-naphthoquinone scaffold allows for chemical modifications, such as the introduction of different substituents at various positions on the core structure. nih.govmdpi.com These modifications can significantly influence the compound's pharmacological properties. mdpi.com For instance, the presence and position of specific substituents are crucial in determining the compound's biological activity spectrum. nih.gov This adaptability makes 1,4-naphthoquinones a privileged framework in the design and synthesis of new therapeutic agents. researchgate.net

Overview of 2-Hydroxy-3-iodo-1,4-naphthoquinone within Substituted Naphthoquinone Chemistry

This compound is a halogenated derivative of lawsone (2-hydroxy-1,4-naphthoquinone). tandfonline.comwikipedia.org Its significance in substituted naphthoquinone chemistry primarily stems from its role as a versatile synthetic intermediate. The presence of an iodine atom at the 3-position is particularly important as it facilitates various carbon-carbon cross-coupling reactions, which are powerful tools for creating more complex molecules. tandfonline.com

One of the key applications of this compound is in the Heck coupling reaction. Researchers have successfully used this compound to react with a range of electron-deficient alkenes, leading to the synthesis of 2-hydroxy-3-substituted naphthoquinones. ucr.ac.cr This methodology has been employed to create C-alkenyl derivatives and analogues of other bioactive compounds like lapachol. researchgate.net The synthesis of this compound itself can be efficiently achieved from lawsone through a reaction with a morpholine-iodine complex under mild conditions. tandfonline.comresearchgate.net

Beyond its use in Heck reactions, the iodinated naphthoquinone serves as a building block for other synthetic transformations. The iodine atom enhances the reactivity of the molecule, making it a valuable precursor for introducing various functional groups onto the naphthoquinone scaffold. tandfonline.com This has led to its use in creating diverse libraries of naphthoquinone derivatives for further biological evaluation.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅IO₃ |

| Molecular Weight | 300.05 g/mol |

| Appearance | Solid |

| CAS Number | 16065-11-9 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-iodonaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5IO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAAEHKHRCUSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5IO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286464 | |

| Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572874-62-5 | |

| Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572874-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Iodo 1,4 Naphthoquinone and Its Derivatives

Synthesis of 2-Hydroxy-3-iodo-1,4-naphthoquinone from Precursors

The direct introduction of an iodine atom onto the naphthoquinone core is a key transformation for accessing versatile synthetic intermediates.

An efficient and practical synthesis of this compound (3) can be achieved starting from lawsone (2-hydroxy-1,4-naphthoquinone). This method utilizes a charge-transfer complex formed between morpholine (B109124) and iodine. rsc.org The reaction is typically carried out in an aqueous medium where lawsone is treated with the morpholine-iodine complex in the presence of a base such as potassium carbonate. rsc.org This approach is noted for its good yield and the relative ease of the work-up procedure, which involves acidification of the aqueous solution to precipitate the iodinated product. rsc.org

The morpholine-iodine complex can be prepared as an isolable solid or generated in situ. rsc.org Its reactivity with activated aromatic compounds, such as the enolate of lawsone formed under basic conditions, facilitates the electrophilic iodination at the C-3 position. rsc.org

Table 1: Synthesis of this compound from Lawsone

| Precursor | Reagent | Base | Solvent | Yield |

|---|

While direct iodination using the morpholine-iodine complex is effective, other halogenation strategies on the naphthoquinone nucleus are also established, providing access to various 3-halo-2-hydroxy-1,4-naphthoquinones. For instance, the bromination of lawsone can be accomplished using bromine and hydrogen peroxide in an acidic medium, yielding 2-hydroxy-3-bromo-1,4-naphthoquinone.

Furthermore, the modification of di-halogenated naphthoquinones through nucleophilic substitution represents another strategic approach. The presence of electron-withdrawing groups on the naphthoquinone ring can facilitate these substitutions. rsc.org These general strategies underscore the versatility of the naphthoquinone core in accommodating various halogen atoms, which can then serve as handles for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a valuable feature for engaging in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C-3 position.

The Heck reaction is a powerful palladium-catalyzed method for the coupling of aryl or vinyl halides with alkenes. wikipedia.org This reaction typically involves an unsaturated halide, an alkene, a base, and a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), to form a substituted alkene. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

In the context of this compound, the C-I bond can act as the electrophilic partner. Coupling with electron-deficient alkenes, such as acrylates, is generally favored in Heck reactions as they are ideal substrates. wikipedia.org This would theoretically allow for the introduction of various alkenyl substituents at the C-3 position of the naphthoquinone scaffold, leading to novel derivatives.

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides. rsc.org

A significant application of this compound is its use in Suzuki coupling reactions to synthesize 3-aryl-2-hydroxy-1,4-naphthoquinone derivatives. rsc.org Research has demonstrated that palladium-catalyzed, ligandless, and phosphine-free Suzuki coupling reactions between this compound and various boronic acids can be performed effectively. rsc.org These reactions have been successfully carried out under aqueous conditions using either conventional heating or microwave irradiation, representing a green chemistry approach. rsc.org

The arylation of the naphthoquinone scaffold through this method provides a direct route to a library of derivatives with diverse electronic and steric properties, depending on the boronic acid used. The success of these reactions under environmentally benign conditions highlights the efficiency and robustness of the Suzuki coupling for modifying the bioactive naphthoquinone core. rsc.org

Table 2: Palladium-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids rsc.org

| Arylboronic Acid | Catalyst | Base | Solvent | Method | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Ethanol (B145695) | Microwave | 2-Hydroxy-3-phenyl-1,4-naphthoquinone |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Ethanol | Microwave | 2-Hydroxy-3-(p-tolyl)-1,4-naphthoquinone |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Ethanol | Microwave | 2-Hydroxy-3-(4-methoxyphenyl)-1,4-naphthoquinone |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Ethanol | Microwave | 3-(4-Chlorophenyl)-2-hydroxy-1,4-naphthoquinone |

Suzuki Coupling Reactions with Boronic Acids

Synthesis of Metal Chelates Incorporating the this compound Scaffold

The coordination chemistry of 2-hydroxy-1,4-naphthoquinones, including the 3-iodo derivative, is of significant interest for developing novel compounds with specific electronic and biological properties. The 2-hydroxy and 1-carbonyl groups provide a bidentate chelation site for metal ions.

Design and Investigation of Cobalt(III) Complexes as Bioreductively Activated Carriers

The development of hypoxia-activated prodrugs is a key strategy in cancer therapy, designed to selectively target the low-oxygen environments typical of solid tumors. This approach utilizes the inertness of Cobalt(III) complexes, which can be reduced to the more labile Cobalt(II) form under hypoxic conditions, thereby releasing a cytotoxic agent.

Researchers have designed and investigated a series of Cobalt(III)-TPA (TPA = tris(2-pyridylmethyl)amine) complexes with 2-hydroxy-3-X-1,4-naphthoquinones, where the substituent X was varied to include iodine (I), bromine (Br), chlorine (Cl), and methyl (CH₃). rsc.orgrsc.org The primary goal was to use the 3-substituent to prevent the dimerization of the naphthoquinone ligand upon coordination, a problem observed with the parent compound, lawsone. rsc.org

For the this compound ligand, a Cobalt(III) complex was successfully synthesized. rsc.orgrsc.org However, structural analysis via single-crystal X-ray diffraction revealed that the iodo-derivative, along with its chloro and bromo counterparts, facilitated the attachment of a methoxide (B1231860) ion to the C(1) carbonyl carbon atom during synthesis. rsc.org This resulted in a slightly different structure than initially expected.

Cyclic voltammetry was employed to study the redox properties of these complexes. The Co³⁺/Co²⁺ redox potential is a critical parameter, as it determines the feasibility of bioreduction. The complex derived from this compound (Complex 4) exhibited a Co³⁺/Co²⁺ potential of 0.32 V vs. SHE (Standard Hydrogen Electrode). rsc.orgrsc.org This potential is within a range that can be activated by biological reducing agents.

To simulate this biological activation, the complexes were treated with ascorbic acid. This successfully triggered the reduction of Co(III) to Co(II) and resulted in the dissociation and release of the naphthoquinone ligand. rsc.orgrsc.org These findings support the viability of using the this compound scaffold in the design of bioreductively activated carriers.

| Complex | 3-Substituent (X) | Co³⁺/Co²⁺ Potential (V vs. SHE) | Activation Result |

|---|---|---|---|

| 1 | -CH₃ | 0.21 V | Redox activation with ligand dissociation |

| 2 | -Cl | 0.32 V | Redox activation with ligand dissociation |

| 3 | -Br | 0.32 V | Redox activation with ligand dissociation |

| 4 | -I | 0.32 V | Redox activation with ligand dissociation |

General Approaches to Metal Chelation

The 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) framework is a classic bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the adjacent carbonyl oxygen. This forms a stable six-membered ring. This general principle extends to its derivatives, including this compound.

Various metal complexes of lawsone and its derivatives have been synthesized. This includes complexes with transition metals such as Copper(II), Cobalt(II), Nickel(II), and Zinc(II), as well as alkaline earth metals like Magnesium(II) and Calcium(II). nih.govresearchgate.netnih.gov The synthesis typically involves reacting the lawsone derivative with a corresponding metal salt (e.g., metal chloride) in a suitable solvent like ethanol or methanol. nih.govresearchgate.net In some cases, a base such as triethylamine (B128534) is added to facilitate the deprotonation of the hydroxyl group, promoting chelation. nih.gov

Other Derivatization Strategies Utilizing this compound or Related Lawsone Derivatives

Beyond metal chelation, the lawsone scaffold is a versatile starting material for a variety of organic transformations, enabling the synthesis of a wide array of complex heterocyclic structures.

Reactions of Aryliodonium Ylides

Aryliodonium ylides of 2-hydroxy-1,4-naphthoquinone are reactive intermediates that can undergo interesting transformations. The thermal decomposition of the phenyliodonium (B1259483) ylide of lawsone in the presence of C-nucleophiles like indole (B1671886) derivatives leads to 3-acylated indoles. nih.govresearchgate.net This reaction proceeds through a ring-contraction mechanism involving the formation of a highly reactive α,α'-dioxoketene intermediate. rsc.orgresearchgate.net

In contrast, when the same reactants (the ylide and an indole derivative) are treated with a copper catalyst, a different reaction pathway is observed, affording 3-(3-indolyl)-2-hydroxy-1,4-naphthoquinones. researchgate.net The reaction of these ylides with amines in refluxing dichloromethane (B109758) provides indanedione 2-carboxamides in good yields, which exist in an unusual enol-amide form in solution. rsc.org

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions using lawsone and its derivatives are powerful methods for constructing fused heterocyclic systems. These reactions often proceed through multicomponent strategies, combining several reactants in a single step to build complex molecules.

One common strategy involves an initial Knoevenagel or Michael addition reaction at the C-3 position of lawsone, followed by an intramolecular cyclization to form a new ring. For example, a catalyst-free, three-component reaction of 2-hydroxy-1,4-naphthoquinone, cinnamaldehydes, and 3-aminopyrazoles in refluxing ethanol yields styryl-linked tetracyclic hybrid molecules. dntb.gov.ua The proposed mechanism involves an initial Knoevenagel condensation between lawsone and the cinnamaldehyde, followed by a Michael addition of the aminopyrazole and subsequent intramolecular condensation. dntb.gov.ua

Other fused systems synthesized from lawsone include:

Furonaphthoquinones : These can be synthesized via the reaction of lawsone with enamines or through photoaddition with alkenes. rsc.orgrsc.org For instance, reacting lawsone with enamines in refluxing toluene (B28343) affords 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. rsc.org

Naphthoquinone-fused Oxazines : An eco-friendly, one-pot pseudo four-component reaction of lawsone, an aromatic amine, and formaldehyde (B43269) in water under ultrasound irradiation can produce these derivatives without a catalyst. researchgate.net

Benzo[g]chromenes : These are accessible through one-pot, three-component reactions of lawsone, various aldehydes, and active methylene (B1212753) compounds like malononitrile. thieme-connect.com

These examples highlight the utility of annulation strategies in creating a diverse library of fused heterocyclic compounds from the lawsone scaffold.

Mannich Reactions for Nitrogen-Containing Derivatives

The Mannich reaction is a cornerstone for synthesizing 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. rsc.orgresearchgate.net This three-component condensation involves lawsone, an aldehyde (often formaldehyde), and a primary or secondary amine. rsc.orgjst.go.jp The reaction introduces an aminomethyl group at the C-3 position, which is nucleophilic due to the enolate character of lawsone.

The first reported synthesis involved stirring lawsone, an amine, and formalin in absolute ethanol, yielding the corresponding aminonaphthoquinone in 66–98% yield. rsc.org The reaction is versatile, accommodating a wide range of primary and secondary amines and various aldehydes, leading to a large family of derivatives. While the reaction can proceed without a catalyst, both acid and base catalysis have been employed to improve efficiency. rsc.org

These Mannich bases are not only important synthetic targets but also serve as ligands for the synthesis of metal complexes, as described in section 2.3.2. nih.gov

| Amine | Aldehyde | Conditions | Yield | Reference |

|---|---|---|---|---|

| Butylamine | Formalin (37%) | Absolute Ethanol, steam bath | Good | rsc.org |

| n-Butylamine | Formaldehyde | Ethanol, 45°C, 3h | 22% | jst.go.jpnih.gov |

| Allylamine | Formaldehyde | Ethanol, 45°C, 3h | 86% | jst.go.jp |

| 2-Aminopyridine | Aryl/Alkyl Aldehydes | Ethanol, 45°C, 3h | 22-90% | rsc.org |

| Butylamine/Octylamine | Benzaldehydes | Ethanol, RT, 12h | 70-95% | rsc.orgnih.gov |

Thio-Derivative Synthesis

The synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone has been achieved through the reaction of lawsone with various thiols. nih.govresearchgate.net This reaction can be carried out efficiently in water using either conventional heating or microwave irradiation, presenting a greener approach to these compounds. nih.govresearchgate.net The introduction of a thiophenyl group has been shown to be a key factor in enhancing the biological activity of the resulting compounds. nih.govresearchgate.net

The general synthetic scheme involves the direct reaction of 2-hydroxy-1,4-naphthoquinone with a substituted benzenethiol. This leads to the formation of a C-S bond at the 3-position of the naphthoquinone ring, yielding the corresponding 2-hydroxy-3-thio-1,4-naphthoquinone derivative. The nature and position of substituents on the phenyl ring of the thiol have a significant impact on the properties of the final product. nih.govresearchgate.net

For instance, the reaction of lawsone with 2-bromobenzenethiol, 3-bromobenzenethiol, and 3-fluorobenzenethiol yields the corresponding bromo- and fluoro-substituted thio-derivatives. nih.govresearchgate.net These reactions typically result in solid products with characteristic colors.

Table 1: Examples of Synthesized Thio-Derivatives of 2-Hydroxy-1,4-naphthoquinone

| Compound Number | Systematic Name | Starting Materials | Key Characteristics |

| 2 | 2-((2-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 2-hydroxy-1,4-naphthoquinone, 2-bromobenzenethiol | Red solid, mp 270.8 °C (d) researchgate.net |

| 3 | 2-((3-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 2-hydroxy-1,4-naphthoquinone, 3-bromobenzenethiol | Red solid, mp 231.3 °C (d) nih.govresearchgate.net |

| 7 | 2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 2-hydroxy-1,4-naphthoquinone, 3-fluorobenzenethiol | Red solid, mp 268.7 °C (d) nih.govresearchgate.net |

mp = melting point; (d) = decomposition

Triazole-Naphthoquinone Conjugate Synthesis

A series of 1,2,3-triazole-naphthoquinone conjugates have been synthesized, demonstrating the versatility of the 2-hydroxy-1,4-naphthoquinone scaffold in creating hybrid molecules. doaj.org The synthetic strategy for these conjugates involves a multi-step process, beginning with the O-propargylation of lawsone.

The initial step is the reaction of 2-hydroxy-1,4-naphthoquinone with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). doaj.org This reaction yields the O-propargylated naphthoquinone intermediate.

The core of the synthesis is the subsequent copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry. doaj.org The O-propargylated naphthoquinone is reacted with various alkyl or aryl azides in the presence of a copper(I) catalyst. doaj.org This cycloaddition is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. The azides themselves can be prepared from corresponding alkyl bromides or boronic acids and sodium azide (B81097). doaj.org This methodology allows for the generation of a diverse library of triazole-naphthoquinone conjugates with moderate to good yields. doaj.org

Table 2: General Synthetic Scheme for Triazole-Naphthoquinone Conjugates

| Step | Reaction | Reagents and Conditions | Product |

| 1 | O-propargylation | 2-hydroxy-1,4-naphthoquinone, propargyl bromide, K₂CO₃, DMF | O-propargylated naphthoquinone doaj.org |

| 2 | Azide Synthesis | Alkyl bromide or boronic acid, sodium azide | Alkyl or aryl azide doaj.org |

| 3 | Copper(I)-Catalyzed Cycloaddition | O-propargylated naphthoquinone, alkyl or aryl azide, Cu(I) catalyst | 1,2,3-Triazole-naphthoquinone conjugate doaj.org |

This synthetic approach has been utilized to create a variety of substituted 1,2,3-triazole-1,4-naphthoquinone conjugates, which have been characterized by various spectroscopic methods. doaj.org

Theoretical and Spectroscopic Investigations

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For 2-hydroxy-3-iodo-1,4-naphthoquinone, various computational methods are employed to elucidate its electronic structure, reactivity, and potential interactions with biological systems.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) and its derivatives provide a foundation for understanding the electronic properties of this compound. The introduction of an iodine atom at the 3-position is expected to significantly influence the molecule's electronic distribution and reactivity. The electron-withdrawing nature of the iodine atom, combined with the existing hydroxyl and carbonyl groups, can lead to a complex interplay of electronic effects, altering the molecule's dipole moment and the reactivity of the naphthoquinone ring.

Pharmacophore Modeling for Bioactivity Prediction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For naphthoquinone derivatives, pharmacophore models have been developed to predict their cytotoxic activities. nih.gov A typical pharmacophore for cytotoxic naphthoquinones might include hydrogen bond acceptors (the carbonyl groups), a hydrogen bond donor (the hydroxyl group), and hydrophobic regions (the aromatic rings). nih.gov The presence of the bulky and lipophilic iodine atom in this compound would contribute to the hydrophobic features of the molecule and could influence its fit within a pharmacophore model, thereby modulating its predicted bioactivity.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. The hydroxyl and carbonyl groups of the naphthoquinone scaffold are capable of forming hydrogen bonds, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For 1,4-naphthoquinone (B94277) derivatives, QSAR studies have shown that their cytotoxic activities are often correlated with their hydrophobicity. nih.gov The introduction of an iodine atom in this compound would significantly increase its lipophilicity, which, according to general QSAR models for this class of compounds, could enhance its cytotoxic potential. nih.gov Other descriptors that are often important in QSAR models for halogenated compounds include electronic parameters and steric factors. aimspress.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide insights into the conformational flexibility of this compound and its dynamic behavior when interacting with a biological target or a membrane. For instance, MD simulations of halogenated molecules in lipid bilayers have been used to study their distribution and effects on membrane properties. nih.gov Such simulations could reveal how this compound partitions into cell membranes and how its presence might alter membrane structure and function.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. The following sections would detail the expected spectroscopic data for this compound.

While specific experimental data for this compound is not widely published, the expected spectroscopic features can be inferred from the known data of the parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone), and the predictable effects of the iodine substituent.

Expected Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene (B151609) ring. The absence of a signal for the proton at the C3 position compared to lawsone. A broad signal for the hydroxyl proton. |

| ¹³C NMR | Signals for the carbonyl carbons, the carbon bearing the hydroxyl group, the carbon bearing the iodine atom, and the carbons of the aromatic ring. The signal for the C3 carbon would be significantly shifted due to the presence of the iodine atom. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl groups (C=O stretch), and the aromatic ring (C=C stretches). The C-I stretching vibration would appear in the far-infrared region. |

| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet and visible regions, characteristic of the naphthoquinone chromophore. The position of the λmax may be shifted compared to lawsone due to the electronic effects of the iodine substituent. sigmaaldrich.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₅IO₃. The isotopic pattern of iodine would be a characteristic feature. |

Below is a table summarizing the known IR data for the parent compound, 2-hydroxy-1,4-naphthoquinone, which serves as a reference for interpreting the spectrum of its iodo-derivative. chemicalbook.com

Infrared (IR) Spectrum Data for 2-Hydroxy-1,4-naphthoquinone:

| Frequency (cm⁻¹) | Assignment |

| ~3300-3500 | O-H stretch |

| ~1660 | C=O stretch (carbonyl) |

| ~1610 | C=C stretch (aromatic) |

The introduction of iodine at the C3 position would be expected to cause slight shifts in these vibrational frequencies due to changes in electronic distribution and mass.

Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the vibrational modes of a molecule and provides valuable information about functional groups and bonding interactions. A key feature of 2-hydroxy-1,4-naphthoquinone and its derivatives is the presence of an intramolecular hydrogen bond between the hydroxyl group at the C2 position and the adjacent carbonyl group at the C1 position.

While specific experimental IR data for this compound is not extensively documented, analysis of the parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone), and related derivatives offers significant insights. In lawsone, the intramolecular hydrogen bond results in a broad O-H stretching band in the region of 3100-3300 cm⁻¹, a noticeable shift from the typical sharp O-H stretch of a free hydroxyl group (around 3600 cm⁻¹). The C=O stretching vibrations typically appear as two distinct bands, one for the hydrogen-bonded carbonyl and one for the free carbonyl, in the range of 1630-1680 cm⁻¹.

The introduction of an iodine atom at the C3 position is expected to influence the electronic environment of the naphthoquinone ring and, consequently, the strength of the intramolecular hydrogen bond. The electron-withdrawing nature of the iodine atom could potentially weaken the hydrogen bond, leading to a shift of the O-H stretching frequency to a higher wavenumber compared to lawsone. Similarly, the C=O stretching frequencies may also be altered.

| Vibrational Mode | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Expected Range for this compound |

| O-H stretch (intramolecular H-bond) | ~3100-3300 cm⁻¹ (broad) | Shifted to slightly higher wavenumber |

| C=O stretch (H-bonded) | ~1630-1650 cm⁻¹ | Minor shifts expected |

| C=O stretch (free) | ~1660-1680 cm⁻¹ | Minor shifts expected |

| C=C stretch (aromatic) | ~1580-1600 cm⁻¹ | Minor shifts expected |

| C-I stretch | Not applicable | ~500-600 cm⁻¹ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise determination of molecular structure. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo-fused ring. Based on the analysis of related 2-hydroxy-1,4-naphthoquinone derivatives, the chemical shifts of these protons are anticipated in the range of δ 7.5-8.2 ppm. scielo.br The hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, characteristic of a strongly hydrogen-bonded proton.

In the ¹³C NMR spectrum, the presence of the iodine atom at the C3 position will have a significant impact on the chemical shifts of the quinonoid carbons. The C3 carbon, directly attached to the iodine, will experience a substantial upfield shift due to the heavy atom effect. The chemical shifts of the carbonyl carbons (C1 and C4) and the hydroxyl-bearing carbon (C2) will also be influenced by the electronic effects of the iodo-substituent.

| Atom | 2-Hydroxy-1,4-naphthoquinone (Lawsone) (CDCl₃) | Expected Chemical Shift Range for this compound |

| ¹H NMR | ||

| H-5, H-8 | ~δ 8.0-8.2 ppm (m) | ~δ 8.0-8.3 ppm |

| H-6, H-7 | ~δ 7.6-7.8 ppm (m) | ~δ 7.7-7.9 ppm |

| OH | Variable, broad singlet | Downfield, broad singlet |

| ¹³C NMR | ||

| C1 | ~δ 184 ppm | ~δ 182-185 ppm |

| C2 | ~δ 152 ppm | ~δ 150-154 ppm |

| C3 | ~δ 110 ppm | Significant upfield shift |

| C4 | ~δ 181 ppm | ~δ 179-182 ppm |

| C4a | ~δ 131 ppm | ~δ 130-133 ppm |

| C5 | ~δ 126 ppm | ~δ 125-128 ppm |

| C6 | ~δ 134 ppm | ~δ 133-136 ppm |

| C7 | ~δ 133 ppm | ~δ 132-135 ppm |

| C8 | ~δ 126 ppm | ~δ 125-128 ppm |

| C8a | ~δ 132 ppm | ~δ 131-134 ppm |

Note: The expected chemical shift ranges are estimations based on the analysis of the parent compound and related halogenated naphthoquinones. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

The molecular formula for this compound is C₁₀H₅IO₃. nih.gov The expected monoisotopic mass would be approximately 299.93 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Mechanistic Insights into Biological Activities

Redox Cycling and Reactive Oxygen Species (ROS) Generation by Naphthoquinones

The chemical structure of 1,4-naphthoquinones predisposes them to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). nih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then be oxidized back to the original quinone, producing superoxide (B77818) radicals in the process. nih.gov This cycle can lead to a state of oxidative stress within cells, where the production of ROS overwhelms the cell's antioxidant defenses. researchgate.net

The generation of hydroxyl radicals (•OH) by 1,4-naphthoquinone (B94277) (1,4-NQ) has been observed in both cellular and acellular environments. nih.gov The presence of reducing agents, such as ascorbate (B8700270) acid, can enhance this process. nih.gov The mechanism involves the reduction of 1,4-NQ to its semiquinone radical (NSQ•−) and hydroquinone (B1673460) (NQH2) forms. nih.gov The reaction of the semiquinone radical with hydrogen peroxide is a significant pathway for the formation of hydroxyl radicals. nih.gov This redox cycling and subsequent ROS production are believed to be a key factor in the cytotoxic effects of some naphthoquinone derivatives. researchgate.net

Enzyme Inhibition Mechanisms

2-Hydroxy-3-iodo-1,4-naphthoquinone and its analogs exert their biological effects through the inhibition of various key enzymes. These interactions are often highly specific and contribute to the compound's therapeutic potential.

Naphthoquinones have shown significant activity against parasitic protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease, and Plasmodium falciparum, which causes malaria. nih.govplos.org A primary mechanism for this antiparasitic action is the inhibition of the parasite's respiratory chain. For instance, the 2-hydroxynaphthoquinone atovaquone (B601224) is known to inhibit the electron transport chain in Plasmodium falciparum. nih.gov

In the context of Trypanosoma cruzi, derivatives of 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinone have demonstrated trypanocidal activity. nih.gov While the precise mechanism for this compound is still under investigation, it is hypothesized that it may interfere with the respiratory chain of these parasites, leading to their death. This is supported by the known activity of similar compounds. Some 2-hydroxy-3-phenylsulfanylmethyl- nih.govnih.gov-naphthoquinone derivatives have been shown to induce oxidative stress in T. cruzi, leading to elevated levels of ROS and subsequent parasite death. nih.gov

The effectiveness of these compounds against different discrete type units (DTUs) of T. cruzi suggests a broad-spectrum potential. nih.gov Ultrastructural analysis of parasites treated with these derivatives has revealed changes in intracellular compartments, pointing towards autophagy as a possible mechanism of action. nih.gov

The P2X7 receptor (P2X7R) is an ATP-gated cation channel that plays a significant role in the immune response and inflammation. nih.govnih.gov Its activation can lead to the release of pro-inflammatory cytokines. nih.gov Consequently, P2X7R is considered a promising therapeutic target for the development of anti-inflammatory drugs. nih.gov

Naphthoquinones have been explored as potential P2X7R antagonists. nih.gov Specifically, 3-substituted 2-hydroxy-1,4-naphthoquinones have been studied for their action on P2X7R. nih.gov While direct studies on this compound are limited, related 2-amino-3-aryl-1,4-naphthoquinones have been identified as inhibitors of both murine and human P2X7R. nih.gov Computational modeling suggests that these derivatives may bind within the pore region of the P2X7 receptor. nih.gov This antagonism of P2X7R represents a potential mechanism for the anti-inflammatory properties of certain naphthoquinone compounds.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is a key regulator of cellular processes like proliferation and differentiation. mdpi.com Aberrant activation of EGFR is linked to the development and progression of various cancers, making it a significant target for anticancer drug development. nih.govmdpi.comacs.org

Several naphthoquinone-based compounds have been reported to inhibit the EGFR signaling pathway. nih.govacs.org For example, a series of anilino-1,4-naphthoquinone derivatives were synthesized and found to be potent EGFR inhibitors, with some showing greater potency than the known inhibitor erlotinib. acs.org Molecular modeling studies have indicated that these compounds can fit within the ATP-binding pocket of EGFR. acs.org While specific data on this compound's EGFR inhibitory activity is not extensively detailed, the established activity of other naphthoquinones suggests this as a plausible mechanism for its potential anticancer effects. The development of EGFR tyrosine kinase inhibitors (TKIs) has progressed through multiple generations, each with different pharmacological profiles and mechanisms of resistance. nih.gov

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and are also implicated in carcinogenesis. nih.govnih.gov Inhibition of COX-2 is a well-established strategy for treating inflammatory conditions and has shown promise in cancer prevention and treatment. nih.gov

While direct evidence for the inhibition of COX-2 by this compound is not prominently available in the reviewed literature, the anti-inflammatory properties of many natural and synthetic compounds are often attributed to their ability to modulate the arachidonic acid cascade, which includes the COX enzymes. Given the known anti-inflammatory effects of various naphthoquinones, investigating the potential of this compound to inhibit COX-2 could provide further insight into its biological activity profile.

Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo biosynthesis of pyrimidines. nih.gov Pyrimidines are essential for the synthesis of DNA, RNA, and other vital biomolecules. nih.gov As such, DHODH is a critical target for the development of therapeutics, particularly for cancer and autoimmune diseases. nih.govresearchgate.net

The inhibition of DHODH can lead to the depletion of pyrimidines, which can in turn induce terminal differentiation in malignant cells rather than apoptosis. nih.gov Several DHODH inhibitors are currently in development for oncotherapy. nih.gov Leflunomide and brequinar (B1684385) are well-known inhibitors of DHODH. nih.gov While there is no specific mention of this compound as a DHODH inhibitor in the provided context, the structural similarities of some naphthoquinones to known enzyme inhibitors suggest that this could be a potential, yet unconfirmed, mechanism of action.

Interaction with Biomolecules

The chemical structure of this compound facilitates its interaction with fundamental biological macromolecules, including nucleic acids and proteins. These interactions are pivotal to its bioactivity.

While direct intercalation into the DNA double helix is a known mechanism for some planar molecules like anthracyclines, the primary mode of DNA interaction for many naphthoquinones involves other related processes. exlibrisgroup.com Naphthoquinones have been identified as inhibitors of both type I and type II topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. nih.gov By interfering with these enzymes, naphthoquinones can lead to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell death. nih.gov

Another significant mechanism of DNA damage is through the generation of reactive oxygen species (ROS). nih.gov The naphthoquinone moiety can undergo redox cycling, accepting one or two electrons to form highly reactive semiquinone and hydroquinone species. These can then be re-oxidized by molecular oxygen, creating a cycle that produces ROS. nih.gov These oxygen species can cause oxidative damage to DNA bases, such as the formation of 8-hydroxy-2'-deoxyguanosine, a biomarker for oxidative stress that can lead to mutations. nih.gov While the planar structure of the naphthoquinone ring is suitable for interaction with DNA, its primary anticancer effects are often attributed to topoisomerase inhibition and oxidative damage rather than classical intercalation. nih.govmdpi.com

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and a key transporter for many drugs and endogenous molecules. nih.gov The binding of 1,4-naphthoquinone derivatives to HSA is a critical factor in their pharmacokinetics. Studies on various 1,4-naphthoquinone derivatives reveal a spontaneous, moderate binding affinity for HSA, primarily driven by hydrophobic forces. nih.gov

Molecular docking and spectroscopic studies suggest that these compounds preferentially bind to the hydrophobic pocket located in subdomain IIA of HSA, also known as Sudlow's site I. nih.govnih.gov This interaction is often characterized by a static fluorescence quenching mechanism, indicating the formation of a ground-state complex between the naphthoquinone and the protein. nih.govnih.gov Upon binding, some 1,4-naphthoquinone derivatives can induce conformational changes in the secondary structure of HSA, slightly altering the proportions of α-helices and β-sheets. nih.govnih.gov The specific nature and strength of this binding can be influenced by the substituents on the naphthoquinone core.

Table 1: Interaction Characteristics of 1,4-Naphthoquinone Derivatives with Human Serum Albumin (HSA)

| Compound Type | Primary Binding Site | Primary Driving Force | Binding Mechanism | Effect on HSA Structure |

|---|---|---|---|---|

| 1,4-Naphthoquinone Derivatives | Subdomain IIA (Site I) | Hydrophobic Interactions | Static Quenching | Minor conformational changes |

Influence on Cellular Pathways and Signaling

The interaction of this compound with biomolecules translates into significant effects on cellular signaling cascades that govern cell fate and inflammatory responses.

A key anticancer strategy is the induction of apoptosis, or programmed cell death, in tumor cells. nih.gov Numerous 1,4-naphthoquinone derivatives have demonstrated the ability to trigger apoptosis in a variety of human cancer cell lines. nih.govnih.gov The cytotoxicity is often linked to their capacity for redox cycling and the subsequent production of ROS. mdpi.com This increase in intracellular ROS can disrupt mitochondrial membrane potential and activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov

For instance, studies have shown that 1,4-naphthoquinone compounds can induce apoptosis through DNA damage, leading to cell cycle arrest, typically at the G2/M phase. mdpi.com This is often accompanied by the upregulation of DNA damage markers like H2AFX. mdpi.com The apoptotic process involves the activation of key executioner proteins such as caspase-3 and poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.gov

Table 2: Pro-Apoptotic Effects of 1,4-Naphthoquinone Derivatives on Cancer Cells

| Mechanism | Key Molecular Event | Affected Cancer Cell Line Example |

|---|---|---|

| ROS Generation | Oxidative stress, mitochondrial disruption | Gastric Cancer Cells |

| DNA Damage | Upregulation of H2AFX, cell cycle arrest | Leukemia Multidrug Resistant Cells |

| Pathway Activation | Activation of Caspase-3 and PARP | Gastric Cancer Cells |

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Naphthoquinones have been shown to possess significant anti-inflammatory properties. Specifically, 1,4-naphthoquinone can potently suppress the production and secretion of key pro-inflammatory cytokines in macrophages. nih.gov

Research has demonstrated that in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages, 1,4-naphthoquinone effectively inhibits the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory action is attributed to the inhibition of the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical enzyme in the Toll-like receptor (TLR) signaling pathway that leads to the activation of transcription factors responsible for producing inflammatory cytokines. nih.gov By suppressing IRAK1, 1,4-naphthoquinone blocks the downstream cascade, thereby reducing the inflammatory response. nih.gov Other studies have confirmed that various 1,4-naphthoquinone derivatives can significantly decrease the release of IL-1β and TNF-α in macrophage cell lines. nih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxy 3 Iodo 1,4 Naphthoquinone Derivatives

Effects of Substituents at Other Positions (e.g., C-2, Aryl Groups) on Activity Modulation

The biological activity of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives is not solely dictated by the substituent at the C-3 position; modifications at other positions, such as C-2 and the introduction of aryl groups, also play a significant role in modulating their efficacy. jst.go.jpnih.gov

Studies on 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives have revealed that the nature of the substituent at the C-3 position, often introduced via a Mannich reaction, is critical. jst.go.jp For instance, in a series of compounds tested for antimalarial activity, derivatives with aliphatic side chains at the C-3 position generally exhibited greater activity compared to those with aromatic or heteroaryl substituents. jst.go.jp The most potent compound in this study featured an n-butyl substituted aminomethyl group at the C-3 position. jst.go.jp

Conversely, research on other classes of naphthoquinones has highlighted the importance of aryl substitutions for anticancer activity. In one study, naphthoquinone derivatives bearing a phenylamino (B1219803) substituent at the C-2 position demonstrated promising and selective anticancer activity against non-small cell lung cancer cells. nih.gov The nature of the substituent on this phenylamino moiety further fine-tuned the activity, with a 4-hydroxyphenylamino group showing particularly strong anticancer effects. nih.gov

The position of the substituent is also a determining factor. For example, in a study of juglone (B1673114) and lawsone derivatives, modifications at the C-2 position of the naphthoquinone backbone were found to be more cytotoxic to tumor cells compared to modifications at the C-5 position. mdpi.com Specifically, 2-O-alkyl and 2-O-acyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) were more effective than the corresponding 5-O-derivatives of juglone. mdpi.com

The following table presents the anticancer activity of some substituted naphthoquinone derivatives, illustrating the impact of substituents at various positions.

| Compound | Position of Substitution | Substituent | Cell Line | Biological Activity |

| 2-hydroxy-3-(n-butylaminomethyl)-1,4-naphthoquinone | C-3 | n-butylaminomethyl | Plasmodium falciparum | IC₅₀ = 0.77 µg/mL |

| 2-(phenylamino)-1,4-naphthoquinone | C-2 | phenylamino | A549 (lung cancer) | Significant reduction in viability |

| 2-(4-hydroxyphenylamino)-1,4-naphthoquinone | C-2 | 4-hydroxyphenylamino | A549 (lung cancer) | Most promising anticancer activity |

| 2-butanoyloxy-1,4-naphthoquinone | C-2 | butanoyloxy | IGROV-1 (ovarian cancer) | 51.9% apoptotic cells |

Influence of Lipophilicity and Functional Group Nature on Biological Profile

The lipophilicity and the nature of functional groups are critical physicochemical properties that significantly influence the biological profile of 2-hydroxy-3-iodo-1,4-naphthoquinone and its derivatives. These factors govern the compound's ability to traverse cellular membranes, interact with biological targets, and ultimately exert its therapeutic or toxic effects.

Lipophilicity, often quantified as the partition coefficient (log P), plays a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of a drug. Studies on 1,4-naphthoquinone (B94277) derivatives have shown that increasing the lipophilicity of substituents can enhance anticancer activity. For instance, the introduction of a lipophilic terpenyl substituent at the 3-C-position of 2-hydroxy-1,4-naphthoquinone, such as a farnesyl group, was found to be the most cytotoxic against several human cancer cell lines. nih.govnih.gov This suggests that the increased lipophilicity of the terpenyl moiety enhances the compound's ability to interact with and disrupt cancer cell membranes or intracellular targets. nih.gov The anticancer activity of these derivatives was observed to increase with the chain length of the terpenyl substituents, further supporting the importance of lipophilicity. nih.gov

The nature of the functional groups attached to the naphthoquinone scaffold is also a key determinant of biological activity. The introduction of nitrogen-containing groups, for example, can amplify the biological activity against numerous targets. researchgate.net The electronic properties of these functional groups can modulate the redox potential of the quinone system, which is often central to its mechanism of action. redalyc.org For example, the presence of a hydroxyl group at the C-2 position is considered crucial for the inhibitory activity of some naphthoquinone derivatives. researchgate.net The ability of quinones to generate reactive oxygen species (ROS) and act as electrophiles is also heavily influenced by their substituents. nih.govnih.gov

The following table illustrates the effect of lipophilicity on the anticancer activity of 1,4-naphthoquinone derivatives.

| Compound | Substituent | Cancer Cell Line | Activity |

| 2-hydroxy-3-farnesyl-1,4-naphthoquinone | Farnesyl (terpenyl) | HT-29, SW480, HepG2, MCF-7, HL-60 | Most cytotoxic |

| Derivatives with long-chain alkyl groups | Long-chain alkyl | HT-29, SW480, HepG2, MCF-7, HL-60 | Less active than terpenyl derivatives |

Conformational and Stereochemical Factors in Biological Recognition

The three-dimensional arrangement of atoms in a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological macromolecules. For this compound and its derivatives, these factors play a pivotal role in their recognition by and binding to specific biological targets, thereby influencing their efficacy.

The planarity of the naphthoquinone ring system is a significant feature that allows these molecules to function as DNA intercalating agents, a mechanism that contributes to their cytotoxic effects. researchgate.net The spatial orientation of substituents on this planar scaffold can either enhance or hinder this interaction.

Stereochemistry, the specific spatial arrangement of atoms, can have a profound impact on biological activity. Even subtle differences, such as the distinction between enantiomers (non-superimposable mirror images), can lead to vastly different pharmacological outcomes. For instance, in a study of naphthoquinone-tryptophan derivatives, the D-isomer and the L-isomer exhibited comparable inhibitory activity against Aβ oligomerization, suggesting that in this specific case, stereochemistry at this particular position did not significantly influence the interaction with the target. nih.gov However, this is not a universal observation, and for many biologically active molecules, one stereoisomer is significantly more potent than the other.

The conformation of a molecule, which refers to the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, also plays a role in biological recognition. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a biological target is essential for a strong and specific interaction. nih.gov While specific conformational studies on this compound are not extensively detailed in the provided context, the general principles of stereochemical enhancement of specificity in biological recognition systems apply. nih.gov This principle suggests that the precise three-dimensional structure of a molecule is a key factor in minimizing incorrect interactions and maximizing the desired biological effect. nih.gov

The following table provides examples of how stereochemical and conformational factors can influence the biological activity of naphthoquinone derivatives.

| Compound Class | Stereochemical/Conformational Factor | Biological Target/Activity | Observation |

| Naphthoquinones | Planar structure | DNA | Can function as DNA intercalating agents |

| Naphthoquinone-tryptophan derivatives | L vs. D stereoisomers | Aβ oligomerization | Did not seem to influence inhibitory activity |

Preclinical Pharmacological Investigations

In Vitro Efficacy Studies

Derivatives of 1,4-naphthoquinone (B94277) are recognized for their broad-spectrum antimicrobial properties. Specifically, 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone, demonstrates notable antibacterial and antifungal activities. researchgate.net The presence of a hydroxyl group at the 2-position is believed to enhance its pro-oxidant capabilities, leading to the generation of reactive oxygen species (ROS), which contributes to its biological effects. researchgate.net

Research into various derivatives has shown that structural modifications can significantly influence antimicrobial potency. For instance, studies on a series of 2,3-disubstituted 1,4-naphthoquinones revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds such as 2-(butylthio)-3-chloronaphthalene-1,4-dione showed high activity, while others demonstrated a broad spectrum of action against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net

While extensive data exists for the antimicrobial activities of the broader 1,4-naphthoquinone class, specific studies focusing solely on the antibacterial, antifungal, and antiviral properties of 2-Hydroxy-3-iodo-1,4-naphthoquinone are less prevalent in the reviewed literature. However, the known antimicrobial nature of the parent compound, lawsone, suggests that its halogenated derivatives warrant further investigation in this area. researchgate.net

Antiparasitic Activities (Antimalarial, Trypanocidal, Leishmanicidal)

The 1,4-naphthoquinone scaffold is a cornerstone in the development of antiparasitic agents, with derivatives showing significant activity against a range of parasites including Plasmodium, Trypanosoma, and Leishmania species. nih.gov

Antimalarial Activity: 2-Hydroxy-1,4-naphthoquinone derivatives have been extensively studied for their antimalarial properties. nih.govnih.gov These compounds are known to target the cytochrome bc1 complex in Plasmodium falciparum, a mechanism shared with the drug atovaquone (B601224). nih.govnih.govresearchgate.net Research has demonstrated that modifications at the 3-position of the naphthoquinone ring can lead to potent antimalarial agents. For example, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives showed significant in vitro activity against P. falciparum, with IC50 values ranging from 0.77 to 4.05 µg/mL. nih.gov The most potent compound in this series featured an n-butyl substituted aminomethyl group. nih.gov Another study on 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups also reported compounds with low IC50 values against various strains of P. falciparum, confirming their binding to the Qo site of cytochrome bc1. nih.gov

Trypanocidal and Leishmanicidal Activities: Derivatives of 1,4-naphthoquinone have shown promise in the search for new treatments for Chagas disease and leishmaniasis. nih.gov One study synthesized nine 1,4-naphthoquinone derivatives and evaluated their activity against Trypanosoma cruzi epimastigotes and Leishmania amazonensis promastigotes. While the derivatives showed low activity against L. amazonensis, one compound exhibited excellent trypanocidal activity with an IC50 of 0.25 ± 0.02 µM, which was more potent than the reference drug benznidazole. In contrast, the parent compound, 2-hydroxy-1,4-naphthoquinone, showed significantly lower activity against T. cruzi with an IC50 of 563.18 ± 83.28 µM. Other research has focused on 2-hydroxy-3-phenylsulfanylmethyl- explorationpub.comnih.gov-naphthoquinone derivatives, which have demonstrated trypanocidal activity against clinically relevant forms of T. cruzi. mdpi.com

Table 1: In Vitro Antiparasitic Activity of 2-Hydroxy-1,4-naphthoquinone Derivatives

| Compound/Derivative | Parasite | Activity Metric | Value | Reference |

| 3-substituted-2-hydroxy-1,4-naphthoquinones | Plasmodium falciparum | IC50 | 0.77 - 4.05 µg/mL | nih.gov |

| 2-hydroxy-1,4-naphthoquinone | Trypanosoma cruzi | IC50 | 563.18 ± 83.28 µM | |

| Derivative 6a | Trypanosoma cruzi | IC50 | 0.25 ± 0.02 µM |

Anticancer and Cytotoxic Activities in Various Cell Lines

The anticancer potential of 1,4-naphthoquinones is well-documented, with many derivatives exhibiting significant cytotoxic effects against various cancer cell lines. nih.gov The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the ability of the quinone moiety to react with biological nucleophiles. nih.gov

A study evaluating the cytotoxicity of hydroxylated 1,4-naphthoquinones in human hepatoma (HepG2) and mouse fibroblast (3T3) cell lines found that 2-hydroxy-1,4-naphthoquinone was significantly less potent than other hydroxylated analogues like 5-hydroxy-1,4-naphthoquinone and 5,8-dihydroxy-1,4-naphthoquinone. nih.gov The cytotoxicity of the 2-hydroxy derivative was enhanced in cells pretreated with buthionine sulfoximine, an inhibitor of glutathione (B108866) synthesis, suggesting a role for glutathione in its detoxification. nih.gov

Research on derivatives has shown that modifications to the 2-hydroxy-1,4-naphthoquinone structure can lead to potent anticancer compounds. For example, some 2-O-alkyl and 3-C-alkyl derivatives have demonstrated high cytotoxicity against various cell lines. nih.gov Another study developed hybrids of lawsone and 3-hydroxy-juglone, which showed anticancer activity against DU145 and PC3 prostate cancer cells by inhibiting cell viability and causing cell cycle arrest. nih.gov

Table 2: In Vitro Cytotoxicity of 2-Hydroxy-1,4-naphthoquinone

| Cell Line | Potency Ranking | Key Finding | Reference |

| HepG2 (Human Hepatoma) | Lower than other hydroxylated naphthoquinones | Toxicity enhanced by buthionine sulfoximine | nih.gov |

| 3T3 (Mouse Fibroblast) | Lower than other hydroxylated naphthoquinones | Toxicity enhanced by buthionine sulfoximine | nih.gov |

Anti-inflammatory and Antinociceptive Activities

1,4-naphthoquinones are recognized for their anti-inflammatory properties. explorationpub.com Studies have shown that certain 1,4-naphthoquinone derivatives can act as blockers of the P2X7 receptor, which is involved in inflammation and nociceptive pain. explorationpub.comresearchgate.netdoaj.org

Specifically, derivatives of 2-hydroxy-1,4-naphthoquinone have been investigated for their analgesic-like and anti-inflammatory effects. One study demonstrated that this compound and a related phenyl derivative exhibited higher potency in inhibiting dye uptake and the release of IL-1β compared to known inhibitors. explorationpub.com They also showed an anti-inflammatory effect in a carrageenan-induced paw edema model in vivo. explorationpub.com

Further research on thioglucoside derivatives of 1,4-naphthoquinones, compounds U-286 and U-548, has shown their ability to inhibit ATP-induced calcium influx and the production of reactive oxygen species in macrophage cells. nih.gov These compounds also decreased the activity of COX-2 and the release of pro-inflammatory cytokines TNF-α and IL-1β, highlighting their potential as a basis for developing new anti-inflammatory drugs. nih.gov

Antiplatelet Activity

Derivatives of 1,4-naphthoquinone have been investigated for their potential as antiplatelet agents. Modifications of the 1,4-naphthoquinone structure have led to compounds with significant inhibitory effects on platelet aggregation. nih.gov

One study synthesized new thio-derivatives of 2-hydroxy-1,4-naphthoquinone and evaluated their antiplatelet activity. frontiersin.org The research found that small structural changes resulted in non-toxic compounds with potent antiplatelet effects. The structure-activity relationship revealed that a thiophenyl moiety enhanced the activity, and the nature and position of substituents on the phenyl ring were crucial. Compound 4, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione, was the most active, with IC50 values for platelet aggregation inhibition of 15.03 ± 1.52 μM for TRAP-6 and 5.58 ± 1.01 μM for collagen. frontiersin.org

Another compound, 2-chloro-3-(4-hexylphenyl)-amino-1,4-naphthoquinone (NQ304), was found to inhibit platelet aggregation induced by thrombin, arachidonic acid, and thapsigargin. nih.gov Its mechanism appears to involve the reduction of thromboxane (B8750289) A2 formation, inhibition of ATP release, and intracellular calcium mobilization. nih.gov

Table 3: In Vitro Antiplatelet Activity of 2-Hydroxy-1,4-naphthoquinone Derivatives

| Compound | Agonist | Activity Metric | Value | Reference |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | TRAP-6 | IC50 | 15.03 ± 1.52 µM | frontiersin.org |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Collagen | IC50 | 5.58 ± 1.01 µM | frontiersin.org |

| NQ304 | Thrombin | IC50 | 22.2 ± 0.7 µM | nih.gov |

| NQ304 | Arachidonic Acid | IC50 | 6.5 ± 0.2 µM | nih.gov |

| NQ304 | Thapsigargin | IC50 | 7.6 ± 0.1 µM | nih.gov |

Herbicidal Activity

The herbicidal action of 2-hydroxy-3-alkyl-1,4-naphthoquinones has been attributed to the inhibition of photosystem II (PSII). rothamsted.ac.uk A study investigating this activity found that the optimal length of the 3-n-alkyl substituent for in vitro activity differed from that for herbicidal activity. rothamsted.ac.uk Maximum in vitro activity was observed with nonyl to dodecyl homologues, whereas peak herbicidal activity was seen with the n-hexyl compound. rothamsted.ac.uk

The study also explored other potential modes of action for two representative compounds. They did not show activity on photosystem I or mitochondrial complex I, nor did they generate toxic oxygen radicals through redox cycling. rothamsted.ac.uk Only moderate activity was found against mitochondrial complex III from plants. rothamsted.ac.uk This suggests that the primary herbicidal mechanism for this class of compounds is the inhibition of PSII. rothamsted.ac.uk

Molluscicidal and Insecticidal Activities

The compound this compound is a derivative of lawsone (2-hydroxy-1,4-naphthoquinone), a substance that, along with its derivatives, has been evaluated for its toxic effects against the mollusk Biomphalaria glabrata. nih.govscielo.brscielo.br This snail is a primary vector for schistosomiasis in Brazil. nih.govscielo.brscielo.br Studies on similar 2-hydroxy-3-alkyl-1,4-naphthoquinones have demonstrated potent molluscicidal activity. nih.gov Generally, 1,4-naphthoquinone derivatives with non-polar substituents tend to exhibit the highest molluscicidal activities. nih.govscielo.brscielo.br In addition to molluscicidal properties, 3-alkyl-2-hydroxy-1,4-naphthoquinones are also recognized for their insecticidal capabilities. nih.gov

In Vivo Preclinical Model Evaluations

Anti-inflammatory Models (e.g., Carrageenan-induced paw edema)

The anti-inflammatory potential of this compound (also referred to as AN-03 in some studies) has been investigated using the carrageenan-induced paw edema model in mice. explorationpub.com This model is a standard method for evaluating the efficacy of potential anti-inflammatory and antinociceptive drugs. explorationpub.comnih.govresearchgate.net The inflammatory response induced by carrageenan injection is typically biphasic. nih.govresearchgate.net Research has shown that aryl derivatives of 1,4-naphthoquinone, including AN-03, can effectively inhibit carrageenan-induced paw edema in vivo. nih.govresearchgate.net These compounds are considered promising as novel blockers of the P2X7 receptor and as potential anti-inflammatory agents. explorationpub.comresearchgate.net

Antinociceptive Models (e.g., Hot plate test, Acetic acid-induced writhing test)

The antinociceptive properties of 1,4-naphthoquinone derivatives have been assessed through various preclinical models, including the hot plate test and the acetic acid-induced writhing test. explorationpub.com

The hot plate test is a widely used method to evaluate nociception, measuring the latency of a rodent's response to a thermal stimulus. nih.gov It is particularly useful for assessing supraspinally-organized responses to noxious heat and shows good correlation with drugs used clinically for pain management. nih.gov Studies on related enaminone compounds have demonstrated antinociceptive activity in this test. researchgate.net

The acetic acid-induced writhing test is a chemical method that induces peripheral pain, characterized by abdominal constrictions and stretching of the hind limbs. nih.govepain.orgresearchgate.net A decrease in the frequency of these writhing movements indicates the analgesic activity of a test compound. nih.govresearchgate.net This test is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds. researchgate.net Research on 1,4-naphthoquinone derivatives has established their antinociceptive effect in this model of acid-induced muscle pain. explorationpub.com

Antimalarial Models (e.g., P. berghei in mice)

The antimalarial activity of hydroxynaphthoquinones has been evaluated using Plasmodium berghei infection in rodent models. ajbls.comnih.govwikipedia.org P. berghei is a valuable model organism for studying human malaria due to its similar life cycle and the comparable disease signs it produces in mice. wikipedia.org Its amenability to genetic manipulation further enhances its utility in research. wikipedia.org Studies have confirmed that hydroxynaphthoquinones are active against the exoerythrocytic stages of P. berghei. nih.gov The development of drug resistance in malaria necessitates the search for new antimalarial agents, and 2-hydroxy-1,4-naphthoquinone derivatives have shown potential in this area. nih.gov Research into related compounds has identified derivatives with significant in vitro activity against Plasmodium falciparum. nih.gov

Leishmanicidal Models (e.g., Hamster models)

While specific data on the use of this compound in hamster models for leishmaniasis is not detailed in the provided search results, the broader class of naphthoquinones has been investigated for anti-protozoal properties. nih.gov

Applications in Analytical Chemistry

Use as Derivatization Reagents (e.g., for HPLC)

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for analysis, such as enhanced detectability or improved chromatographic separation. researchgate.net Reagents are chosen to react with specific functional groups, often to attach a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). researchgate.net

2-Hydroxy-3-iodo-1,4-naphthoquinone serves as a versatile precursor for derivatization, particularly through carbon-carbon bond-forming reactions like the Heck coupling. In this role, the compound acts as a stable, functionalized scaffold. The iodine atom at the 3-position is a reactive leaving group, enabling the introduction of a wide variety of substituents.

Research has demonstrated the successful use of this compound in Heck coupling reactions to synthesize a series of C-alkenyl derivatives. researchgate.net This reaction provides a pathway to covalently link the naphthoquinone structure to other molecules, effectively "tagging" them with the strongly UV-absorbing naphthoquinone core, thereby facilitating their detection in HPLC analysis. The process involves coupling the iodinated naphthoquinone with various electron-deficient alkenes under specific catalytic conditions. researchgate.net

This synthetic utility allows it to function as a derivatization reagent, where the target analyte could theoretically be modified to include an alkene group, which would then be reacted with this compound to create a derivative with excellent properties for HPLC-UV analysis.

Table 1: Synthesis of C-alkenyl Naphthoquinone Derivatives via Heck Reaction This table summarizes the types of derivatives that can be synthesized from this compound, showcasing its potential as a derivatization building block.

| Starting Material | Reactant Type | Product Type | Reaction | Reference |

|---|

Potential in Receptor and Sensor Development

A chemical sensor is a device that transforms chemical information into an analytically useful signal. The development of selective and sensitive sensors for environmentally and biologically important anions is a significant area of research. nasa.gov

The potential of this compound in sensor development can be inferred from the proven capabilities of its parent compound, 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as Lawsone). Lawsone has been successfully employed as a colorimetric and electrochemical sensor for various anions, most notably cyanide (CN⁻) and acetate (B1210297) (CH₃COO⁻). nasa.gov The sensing mechanism relies on the interaction between the anion and the acidic proton of the hydroxyl group, leading to deprotonation and a distinct color change from yellow to orange-red. This interaction is based on hydrogen bonding and can be monitored via UV-visible spectroscopy. nasa.gov

This compound retains the essential features for this sensing mechanism:

An Acidic Hydroxyl Group: The primary site for hydrogen bonding with and recognition of target anions.

A Naphthoquinone Chromophore: The signaling unit that produces a visible color change upon interaction with the analyte. nasa.gov

The introduction of an iodine atom at the 3-position is expected to modulate these properties. The electron-withdrawing nature of iodine could increase the acidity of the hydroxyl proton, potentially enhancing the binding affinity for certain anions and altering the sensitivity and selectivity of the sensor. This makes this compound a highly promising candidate for the development of new, tuned chemosensors.

Table 2: Anion Sensing Properties of the Parent Compound 2-Hydroxy-1,4-naphthoquinone (Lawsone) This table shows the established sensing capabilities of the core structure, indicating the potential for its iodinated derivative.

| Analyte | Solvent | Observed Color Change | Stoichiometry (Host:Guest) | Reference |

|---|---|---|---|---|

| Cyanide (CN⁻) | Acetonitrile | Yellow to Orange-Red | 1:1 | nasa.gov |

| Acetate (CH₃COO⁻) | Acetonitrile | Yellow to Orange-Red | 1:1 | nasa.gov |

| Fluoride (F⁻) | Acetonitrile | Yellow to Orange-Red | 1:1 | nasa.gov |

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation Derivatives

The rational design of new derivatives of 2-Hydroxy-3-iodo-1,4-naphthoquinone is a key area of future research. By modifying the core structure, researchers aim to improve efficacy, selectivity, and pharmacokinetic profiles.

One approach involves the synthesis of chiral β-butyl lawsone derivatives, which have shown high potency against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The synthesis of these derivatives can be achieved through enantioselective β-allenylation of 2-hydroxynaphthoquinones, followed by catalytic hydrogenation. rsc.org Another strategy focuses on the introduction of different substituents at the 3-position of the naphthoquinone ring. For instance, the synthesis of 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups has been explored for their antimalarial activity. nih.govnih.gov

The synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) has also been investigated to enhance antiplatelet activity. frontiersin.org These compounds can be synthesized in water using conventional heating or microwave irradiation, and the nature and position of substituents on the phenyl ring have a significant impact on their biological activity. frontiersin.org

| Derivative Type | Synthesis Method | Potential Application |

| Chiral β-butyl lawsone derivatives | Enantioselective β-allenylation and catalytic hydrogenation rsc.org | Antibacterial (MRSA) rsc.org |

| 3-Alkyldiarylether derivatives | Radical alkylation or reductive alkylation nih.govnih.gov | Antimalarial nih.govnih.gov |

| Thio-derivatives | Reaction with thiols in water (conventional heating or microwave) frontiersin.org | Antiplatelet frontiersin.org |

Exploration of Novel Molecular Targets and Therapeutic Areas

While the primary therapeutic targets of this compound and its derivatives are still under investigation, current research suggests several potential areas of application. The ability of 2-hydroxy-1,4-naphthoquinones to generate reactive oxygen species (ROS) suggests their potential use in cancer therapy. researchgate.net

The structural similarity of these compounds to atovaquone (B601224), a drug used to treat malaria, indicates that they may also target the cytochrome bc1 complex in parasites. nih.govnih.gov This opens up possibilities for the development of new antiprotozoal agents. nih.gov Furthermore, the antiplatelet activity of thio-derivatives suggests their potential use in the treatment of cardiovascular diseases. frontiersin.org

Future research will likely focus on identifying specific molecular targets for these compounds and exploring their efficacy in a wider range of diseases, including various cancers, infectious diseases, and inflammatory conditions.

Advanced Computational Modeling for Drug Discovery and Optimization

Advanced computational modeling plays a crucial role in the discovery and optimization of new drugs based on the this compound scaffold. In silico methods can be used to predict the physicochemical properties, bioavailability, and reactivity of new derivatives. mdpi.comnih.gov